

What is the chemical structure of acetylseneciphylline N-oxide?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **acetylseneciphylline N-oxide**

Cat. No.: **B10817754**

[Get Quote](#)

Acetylseneciphylline N-oxide: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylseneciphylline N-oxide is a pyrrolizidine alkaloid, a class of naturally occurring compounds known for their significant biological activities. As the N-oxide derivative of acetylseneciphylline, this molecule possesses a distinct chemical structure that influences its physicochemical properties and toxicological profile. This technical guide provides a detailed overview of the chemical structure, properties, and biological significance of **acetylseneciphylline N-oxide**, intended to serve as a valuable resource for professionals in research and drug development.

Chemical Structure and Properties

Acetylseneciphylline N-oxide is characterized by a macrocyclic diester pyrrolizidine core structure. The defining features include an acetyl group and an N-oxide moiety attached to the seneciphylline scaffold.

Chemical Structure:

The canonical SMILES representation of **acetylseneciphylline N-oxide** is:

CC(=O)OC1(C(=O)OC/C=C(\C)/[C@H]2CC[N+](C([O-])C[C@H]2C1)C(C)C

This structure can be visualized as a complex polycyclic molecule with multiple stereocenters, contributing to its specific biological interactions.

Physicochemical Properties

Quantitative data for many physicochemical properties of **acetylseneciphylline N-oxide** are not readily available in public literature. However, based on its chemical structure and data for related compounds, the following information has been compiled.

Property	Value	Source
Molecular Formula	<chem>C20H25NO7</chem>	-
Molecular Weight	391.42 g/mol	-
CAS Number	123844-00-8	-
Appearance	Solid (predicted)	General knowledge of alkaloids
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.	
Water Solubility	Low (predicted)	General knowledge of similar alkaloids

Experimental Protocols

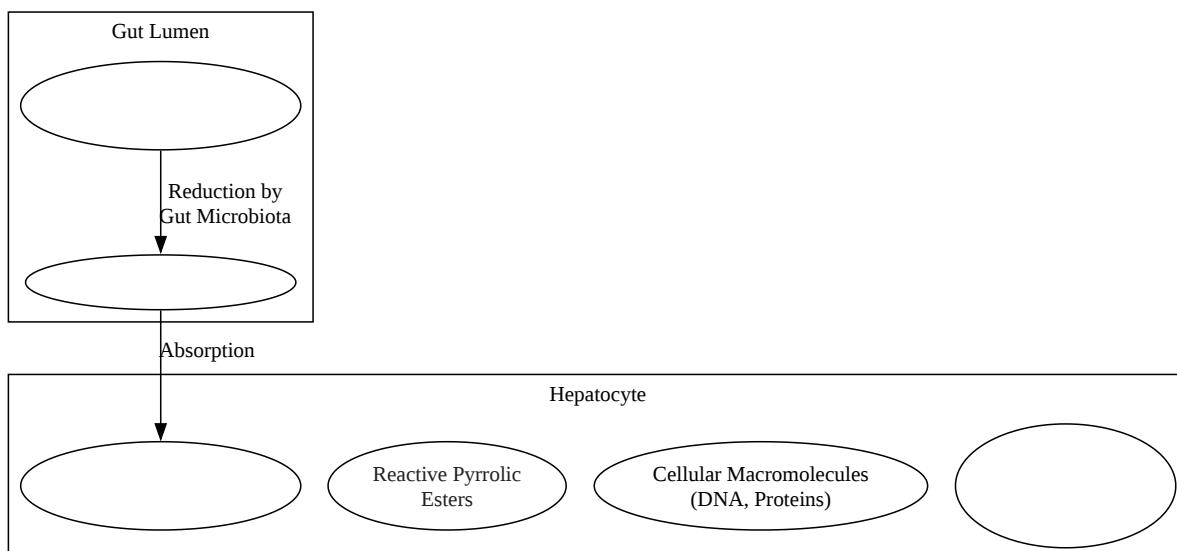
Detailed experimental protocols for the synthesis and isolation of **acetylseneciphylline N-oxide** are not extensively documented in readily accessible literature. However, general methods for the extraction and purification of pyrrolizidine alkaloids from plant sources, particularly from species of the *Senecio* genus, can be adapted.

General Isolation Protocol for Pyrrolizidine Alkaloids from *Senecio* Species:

- Extraction: The dried and powdered plant material is typically extracted with a polar solvent such as methanol or ethanol, often under acidic conditions to facilitate the extraction of the basic alkaloids.
- Acid-Base Partitioning: The crude extract is subjected to an acid-base liquid-liquid extraction. The alkaloids are first extracted into an acidic aqueous phase, leaving non-basic compounds in the organic phase. The aqueous phase is then made basic, and the free alkaloids are extracted back into an organic solvent like chloroform or dichloromethane.
- Purification: The resulting alkaloid fraction is then purified using chromatographic techniques. Column chromatography using silica gel or alumina is a common method, with elution gradients of solvents like chloroform and methanol. High-performance liquid chromatography (HPLC) can be employed for final purification and isolation of individual alkaloids like **acetylseneciphylline N-oxide**.

Characterization Techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for the structural elucidation of **acetylseneciphylline N-oxide**. While specific spectral data for this compound is not widely published, the chemical shifts and coupling constants would be characteristic of the pyrrolizidine core and the attached ester and acetyl groups.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For N-oxides, a characteristic loss of an oxygen atom (16 Da) from the molecular ion is often observed, which can be a diagnostic feature.


Biological Activity and Toxicity

Pyrrolizidine alkaloids are well-known for their hepatotoxicity, which is primarily mediated by their metabolic activation in the liver.

General Mechanism of Toxicity for Pyrrolizidine Alkaloid N-Oxides:

The toxicity of pyrrolizidine alkaloid N-oxides is generally considered to be lower than their corresponding tertiary amine parent alkaloids. This is because the N-oxide form is more water-

soluble and is typically excreted more readily. However, under certain conditions, particularly in the anaerobic environment of the gut, pyrrolizidine alkaloid N-oxides can be reduced back to the toxic tertiary pyrrolizidine alkaloids by gut microbiota. These tertiary alkaloids are then absorbed and metabolized by cytochrome P450 enzymes in the liver to form highly reactive pyrrolic esters. These electrophilic metabolites can then alkylate cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.

[Click to download full resolution via product page](#)

Conclusion

Acetylseneciphylline N-oxide is a structurally complex pyrrolizidine alkaloid with potential biological significance. While detailed experimental data for this specific compound is limited, this guide provides a foundational understanding of its chemical nature, methods for its potential isolation, and the general mechanisms of toxicity associated with its class of

compounds. Further research is warranted to fully characterize its physicochemical properties, develop specific analytical and synthetic methods, and elucidate its precise biological activities and toxicological profile. This information will be crucial for assessing its potential risks and any therapeutic applications.

- To cite this document: BenchChem. [What is the chemical structure of acetylseneciphylline N-oxide?]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10817754#what-is-the-chemical-structure-of-acetylseneciphylline-n-oxide\]](https://www.benchchem.com/product/b10817754#what-is-the-chemical-structure-of-acetylseneciphylline-n-oxide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com